5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Scientific Research Applications
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride: Similar in structure but with a different position of the piperidine ring.
3-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride: Another structural isomer with variations in the position of the methyl and piperidine groups.
Uniqueness
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHITZSUSUDWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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